2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic Acid
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Overview
Description
2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid is a complex organic compound that features a thiazolidine ring, a hydroxybutanoic acid moiety, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid typically involves the reaction of thiourea with maleic anhydride in the presence of hydrochloric acid. This one-pot method is effective and yields the desired product with high purity . The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure optimal yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency and yield of the process. The use of continuous flow reactors and other advanced technologies can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced thiazolidine compounds, and substituted amino derivatives
Scientific Research Applications
2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can bind to enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives, such as:
- 2,4-Dioxothiazolidine-5-acetic acid
- Thiazolidine-2,4-dione
- Rhodanine
- 2-Thiohydantoin
Uniqueness
What sets 2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid apart from these similar compounds is its unique combination of functional groups. The presence of both the hydroxybutanoic acid moiety and the amino group provides additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2O5S |
---|---|
Molecular Weight |
248.26 g/mol |
IUPAC Name |
2-[(2,4-dioxo-1,3-thiazolidin-5-yl)methylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C8H12N2O5S/c1-3(11)5(7(13)14)9-2-4-6(12)10-8(15)16-4/h3-5,9,11H,2H2,1H3,(H,13,14)(H,10,12,15) |
InChI Key |
MZVIWIYQGUGODR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NCC1C(=O)NC(=O)S1)O |
Origin of Product |
United States |
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